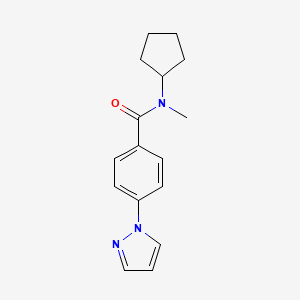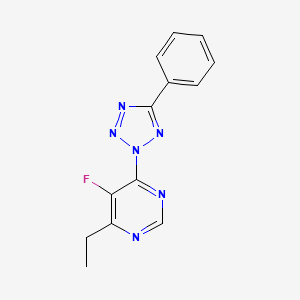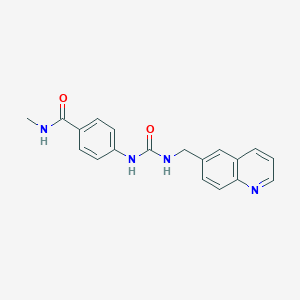
N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science . This compound features a benzamide core substituted with a pyrazole ring, a cyclopentyl group, and a methyl group, making it a unique and versatile molecule.
Vorbereitungsmethoden
The synthesis of N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Attachment of the Benzamide Core: The benzamide core can be introduced through a coupling reaction between the pyrazole derivative and a benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Cyclopentyl and Methyl Groups: The cyclopentyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Analyse Chemischer Reaktionen
N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives, including this compound, are studied for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: Pyrazole derivatives are used in the development of new materials with unique photophysical properties.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide involves its interaction with specific molecular targets. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and kinases, which play crucial roles in inflammation and cancer . The compound may also interact with other molecular pathways, leading to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide can be compared with other pyrazole derivatives such as:
3-aminopyrazoles: These compounds have a free amino group at the 3-position and are known for their anticancer and anti-inflammatory properties.
4-aminopyrazoles: These derivatives have a free amino group at the 4-position and exhibit similar biological activities.
5-aminopyrazoles: These compounds have a free amino group at the 5-position and are also studied for their therapeutic potential.
This compound stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical properties.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-18(14-5-2-3-6-14)16(20)13-7-9-15(10-8-13)19-12-4-11-17-19/h4,7-12,14H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWASYIQFIBCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(7-Methyl-1,8-naphthyridin-4-yl)piperazin-1-yl]phenol](/img/structure/B7445479.png)
![4-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine](/img/structure/B7445480.png)
![(2S)-2-amino-N,4-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]pentanamide;hydrochloride](/img/structure/B7445481.png)
![2-[(3-Methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B7445492.png)
![2-(1,4-dioxaspiro[4.5]decan-8-ylsulfanyl)-5-ethyl-1H-imidazole](/img/structure/B7445500.png)
![N-[2-(2-methoxynaphthalen-1-yl)ethyl]-4-oxoazetidine-2-carboxamide](/img/structure/B7445505.png)
![3,4-dimethyl-N-(1-oxothian-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7445519.png)
![2-(3,5-dichlorophenyl)-2-hydroxy-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B7445529.png)
![7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane](/img/structure/B7445532.png)
![1-Benzyl-4-[(2-morpholin-4-ylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B7445540.png)
![4-[(1-carbamoylcyclopentyl)-methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7445546.png)
![1-[[1-(Dimethylamino)cyclohexyl]methyl]-3-[(4-morpholin-4-ylsulfonylphenyl)methyl]urea](/img/structure/B7445550.png)
